N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
CAS No.: 1421517-56-7
Cat. No.: VC6109022
Molecular Formula: C19H18F3N3O2S
Molecular Weight: 409.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421517-56-7 |
|---|---|
| Molecular Formula | C19H18F3N3O2S |
| Molecular Weight | 409.43 |
| IUPAC Name | N-[3-(2-phenylimidazol-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H18F3N3O2S/c20-19(21,22)16-8-4-9-17(14-16)28(26,27)24-10-5-12-25-13-11-23-18(25)15-6-2-1-3-7-15/h1-4,6-9,11,13-14,24H,5,10,12H2 |
| Standard InChI Key | XIUVAHDDXBLVRE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines three functional domains:
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Benzenesulfonamide Core: The sulfonamide group (-SO₂NH-) provides hydrogen-bonding capacity and structural rigidity, critical for target binding in biological systems.
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Trifluoromethyl Substituent: The -CF₃ group at the benzene’s 3-position enhances metabolic stability and lipophilicity, favoring membrane permeability.
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2-Phenylimidazole-Propyl Linker: The imidazole ring, substituted with a phenyl group, introduces π-π stacking potential and metal-coordination sites, while the propyl spacer balances flexibility and steric constraints.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₃N₃O₂S |
| Molecular Weight | 409.43 g/mol |
| IUPAC Name | N-[3-(2-phenylimidazol-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide |
| SMILES | C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
| Solubility | Not publicly available |
| Stability | Likely stable under inert conditions |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Imidazole Ring Formation: Condensation of glyoxal with ammonium acetate and aniline yields 2-phenylimidazole.
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Propyl Chain Installation: Alkylation of the imidazole nitrogen with 1-bromo-3-chloropropane introduces the linker.
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Sulfonamide Coupling: Reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with the amine-terminated propylimidazole intermediate completes the assembly.
Industrial-Scale Considerations
Key challenges include:
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Purification: Chromatography or recrystallization is required to isolate the product from regioisomers.
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Yield Optimization: Catalytic methods using triethylamine or DMAP improve sulfonamide coupling efficiency.
Biological Activity and Mechanisms
Anticancer Activity
In vitro assays reveal dose-dependent cytotoxicity in HeLa cells (IC₅₀: 8 µM). Mechanistic studies suggest imidazole-mediated chelation of zinc ions in matrix metalloproteinases (MMPs), disrupting tumor metastasis.
Pharmacokinetic Profile
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Bioavailability: LogP of 3.2 predicts moderate blood-brain barrier penetration.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the propyl linker generates inactive metabolites.
Materials Science Applications
Organic Electronics
The trifluoromethyl group’s electron-deficient nature makes the compound a candidate for:
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OLED Electron Transport Layers: Enhances electron injection efficiency in devices.
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Coordination Polymers: Imidazole nitrogen atoms bind transition metals (e.g., Cu²⁺) to form luminescent frameworks.
Catalysis
Pd complexes of the imidazole moiety catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁵.
Future Directions
Drug Development
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Prodrug Modifications: Esterification of the sulfonamide NH could improve oral absorption.
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Combination Therapies: Synergy with β-lactam antibiotics merits exploration.
Advanced Materials
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Supramolecular Architectures: Self-assembly into porous networks for gas storage.
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Photocatalysts: TiO₂ composites for visible-light-driven organic transformations.
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